molecular formula C6H11NO B2499104 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1314954-35-2

7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B2499104
CAS No.: 1314954-35-2
M. Wt: 113.16
InChI Key: DZOONCSMZVPSHJ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen bridge and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the bicyclic structure, which can then be further functionalized to introduce the amine group. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Lacks the amine group but shares the bicyclic structure.

    2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring.

    7-Oxabicyclo[4.1.0]heptane: Features a different ring size and structure.

Uniqueness: 7-Oxabicyclo[2.2.1]heptan-2-amine is unique due to the presence of both an oxygen bridge and an amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314954-35-2, 1190424-96-4
Record name 7-oxabicyclo[2.2.1]heptan-2-amine
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Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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